6,8-Dinitroisoquinolin-5-ol

Description

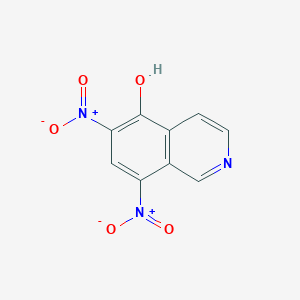

6,8-Dinitroisoquinolin-5-ol is a nitro-substituted isoquinoline derivative characterized by hydroxyl (-OH) and nitro (-NO₂) functional groups at positions 5, 6, and 8 of the isoquinoline scaffold. Key features likely include:

- Molecular framework: A bicyclic aromatic system fused with a hydroxyl group and electron-withdrawing nitro substituents.

- Reactivity: Nitro groups enhance electrophilic substitution challenges but may stabilize intermediates in reduction or substitution reactions.

- Applications: Nitro-substituted isoquinolines are often intermediates in synthesizing pharmaceuticals, agrochemicals, or ligands for metal coordination .

Properties

CAS No. |

90909-09-4 |

|---|---|

Molecular Formula |

C9H5N3O5 |

Molecular Weight |

235.15 g/mol |

IUPAC Name |

6,8-dinitroisoquinolin-5-ol |

InChI |

InChI=1S/C9H5N3O5/c13-9-5-1-2-10-4-6(5)7(11(14)15)3-8(9)12(16)17/h1-4,13H |

InChI Key |

AQQONPOXAJIFKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C1C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dinitroisoquinolin-5-ol typically involves the nitration of isoquinolin-5-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions, which then attack the isoquinoline ring at the 6 and 8 positions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available isoquinoline. The process includes:

Nitration: Using a nitrating mixture of nitric acid and sulfuric acid.

Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Dinitroisoquinolin-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.

Substitution: Electrophilic substitution reactions can occur at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Substitution: Electrophilic reagents like bromine or chlorinating agents.

Major Products Formed

Oxidation: Formation of 6,8-Dinitroisoquinolin-5-one.

Reduction: Formation of 6,8-Diaminoisoquinolin-5-ol.

Substitution: Formation of halogenated derivatives like 6,8-Dinitro-5-bromoisoquinolin-5-ol.

Scientific Research Applications

6,8-Dinitroisoquinolin-5-ol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6,8-Dinitroisoquinolin-5-ol involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxyl group can form hydrogen bonds with target proteins, affecting their function. The compound may also act as an inhibitor of specific enzymes by binding to their active sites.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Functional Group Analysis

- Nitro vs. Chloro substituents (as in 1105662-39-2) may facilitate nucleophilic aromatic substitution, while nitro groups favor reduction to amines.

- Hydroxyl vs. Ketone Groups: The hydroxyl group in this compound enhances hydrogen-bonding capacity, contrasting with ketone-containing analogs (e.g., 21917-86-2), which are more reactive toward nucleophilic additions.

Physicochemical Properties

- Molecular Weight and Stability: this compound’s higher molecular weight (~235 g/mol) compared to dihydroisoquinolinones (e.g., 147.17 g/mol for 21917-86-2) suggests lower volatility but possible challenges in crystallization. The 1,3-dioxole ring in 6592-85-4 improves stability against oxidation relative to nitro-substituted variants.

Solubility :

- Nitro groups reduce aqueous solubility, whereas hydroxyl or dioxole groups (e.g., in 6592-85-4) enhance polarity and solubility in alcohols or ethers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.